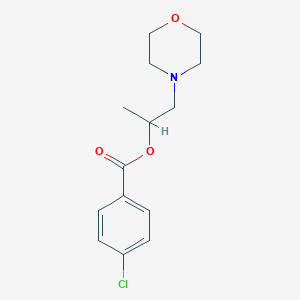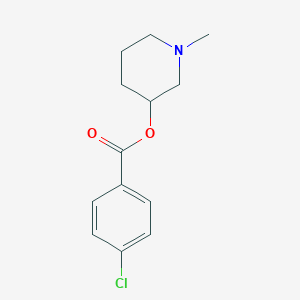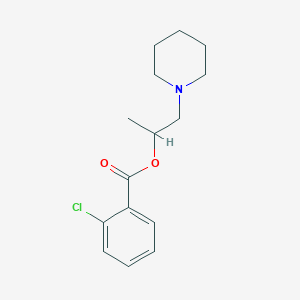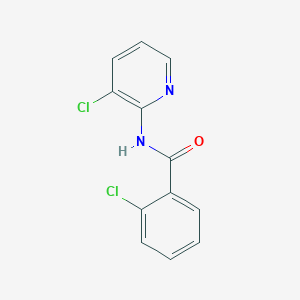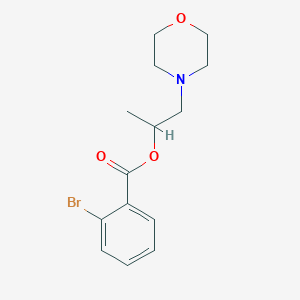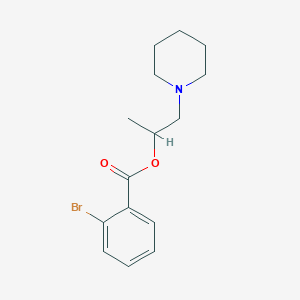
2-(4-Morpholinyl)ethyl 3-phenylacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Morpholinyl)ethyl 3-phenylacrylate, also known as MPEP, is a chemical compound that has been used in scientific research for its potential therapeutic effects. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity and neuronal excitability.
Mechanism of Action
2-(4-Morpholinyl)ethyl 3-phenylacrylate selectively binds to and inhibits the activity of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activation of mGluR5, 2-(4-Morpholinyl)ethyl 3-phenylacrylate reduces the release of glutamate, which is the primary excitatory neurotransmitter in the brain. This leads to a decrease in neuronal excitability and synaptic plasticity, which may have therapeutic implications for various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
2-(4-Morpholinyl)ethyl 3-phenylacrylate has been shown to have various biochemical and physiological effects in preclinical studies. For example, 2-(4-Morpholinyl)ethyl 3-phenylacrylate has been shown to reduce the motor symptoms of Parkinson's disease in animal models by modulating the activity of the basal ganglia circuitry. 2-(4-Morpholinyl)ethyl 3-phenylacrylate has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Alzheimer's disease and anxiety disorders, respectively.
Advantages and Limitations for Lab Experiments
2-(4-Morpholinyl)ethyl 3-phenylacrylate has several advantages for lab experiments, including its high selectivity and potency for mGluR5, its water-solubility, and its ability to cross the blood-brain barrier. However, 2-(4-Morpholinyl)ethyl 3-phenylacrylate also has some limitations, such as its relatively short half-life and the potential for off-target effects at high concentrations.
Future Directions
There are several future directions for research on 2-(4-Morpholinyl)ethyl 3-phenylacrylate and mGluR5. One direction is to develop more selective and potent mGluR5 antagonists for therapeutic use. Another direction is to investigate the role of mGluR5 in various neurological and psychiatric disorders and to identify potential biomarkers for diagnosis and treatment. Finally, the development of imaging tools for mGluR5 could facilitate the study of its distribution and function in the brain, which may have implications for personalized medicine.
Synthesis Methods
The synthesis of 2-(4-Morpholinyl)ethyl 3-phenylacrylate involves the reaction of 3-phenylacrylic acid with 2-(4-morpholinyl)ethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by recrystallization or column chromatography. The yield of 2-(4-Morpholinyl)ethyl 3-phenylacrylate can be improved by optimizing the reaction conditions and using high-quality starting materials.
Scientific Research Applications
2-(4-Morpholinyl)ethyl 3-phenylacrylate has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, schizophrenia, and addiction. 2-(4-Morpholinyl)ethyl 3-phenylacrylate has been shown to modulate glutamatergic neurotransmission, which is involved in many physiological and pathological processes in the brain. 2-(4-Morpholinyl)ethyl 3-phenylacrylate has also been used as a tool compound to study the role of mGluR5 in synaptic plasticity and learning and memory.
properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C15H19NO3/c17-15(7-6-14-4-2-1-3-5-14)19-13-10-16-8-11-18-12-9-16/h1-7H,8-13H2/b7-6+ |
InChI Key |
HSQZNMPPVBQMNP-VOTSOKGWSA-N |
Isomeric SMILES |
C1COCCN1CCOC(=O)/C=C/C2=CC=CC=C2 |
SMILES |
C1COCCN1CCOC(=O)C=CC2=CC=CC=C2 |
Canonical SMILES |
C1COCCN1CCOC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



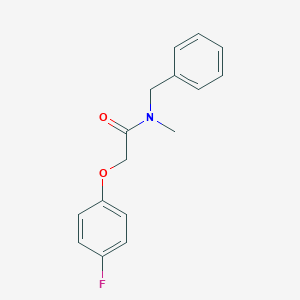
![6-(4-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295019.png)
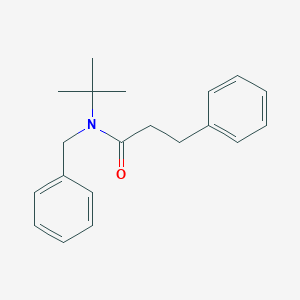
![2-[(Dimethylamino)methyl]-6-methylphenyl dimethylcarbamate](/img/structure/B295025.png)

![2-[(Dimethylamino)methyl]-4-methylphenyl dimethylcarbamate](/img/structure/B295027.png)
![2-[(Dimethylamino)methyl]-5-methylphenyl dimethylcarbamate](/img/structure/B295029.png)
![2-[(Dimethylamino)methyl]-4,5-dimethylphenyl dimethylcarbamate](/img/structure/B295030.png)
